molecular formula C18H20N8O2 B10854049 5-(6-(6-Methoxypyridin-3-ylamino)-2-morpholinopyrimidin-4-YL)pyrimidin-2-amine

5-(6-(6-Methoxypyridin-3-ylamino)-2-morpholinopyrimidin-4-YL)pyrimidin-2-amine

Cat. No.: B10854049
M. Wt: 380.4 g/mol
InChI Key: XZTYTIOLZIKUJR-UHFFFAOYSA-N
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Description

5-(6-(6-Methoxypyridin-3-ylamino)-2-morpholinopyrimidin-4-YL)pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features multiple pyrimidine rings, which are known for their significant roles in various biological processes and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-(6-Methoxypyridin-3-ylamino)-2-morpholinopyrimidin-4-YL)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 6-methoxypyridin-3-amine with 2-chloro-4,6-dimorpholinopyrimidine under basic conditions. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 6-methoxypyridin-3-ylamine is reacted with a halogenated pyrimidine derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of automated synthesis platforms can streamline the process, reducing the need for manual intervention and minimizing the risk of human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the pyrimidine rings, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine rings, where halogen atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield hydroxyl derivatives, while nucleophilic substitution can introduce various functional groups into the pyrimidine rings, potentially leading to a wide range of derivatives with different properties and applications.

Scientific Research Applications

5-(6-(6-Methoxypyridin-3-ylamino)-2-morpholinopyrimidin-4-YL)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors involved in disease processes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(6-(6-Methoxypyridin-3-ylamino)-2-morpholinopyrimidin-4-YL)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxypyridin-3-ylamine: A simpler analog that lacks the additional pyrimidine rings.

    2-Morpholinopyrimidine: Another related compound with a similar core structure but different substituents.

Uniqueness

What sets 5-(6-(6-Methoxypyridin-3-ylamino)-2-morpholinopyrimidin-4-YL)pyrimidin-2-amine apart from these similar compounds is its unique combination of functional groups and ring structures. This combination can confer distinct biological activities and chemical properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-(2-aminopyrimidin-5-yl)-N-(6-methoxypyridin-3-yl)-2-morpholin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O2/c1-27-16-3-2-13(11-20-16)23-15-8-14(12-9-21-17(19)22-10-12)24-18(25-15)26-4-6-28-7-5-26/h2-3,8-11H,4-7H2,1H3,(H2,19,21,22)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTYTIOLZIKUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC2=NC(=NC(=C2)C3=CN=C(N=C3)N)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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